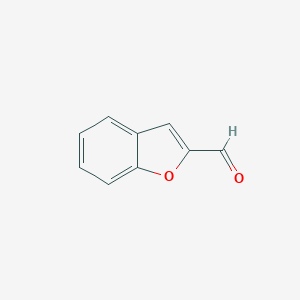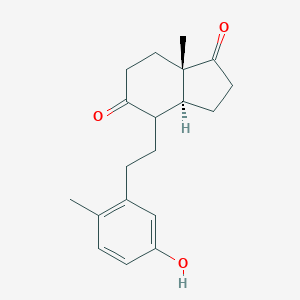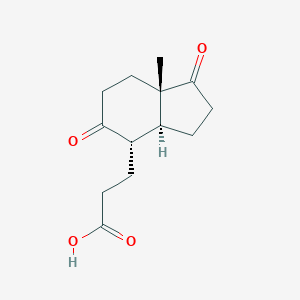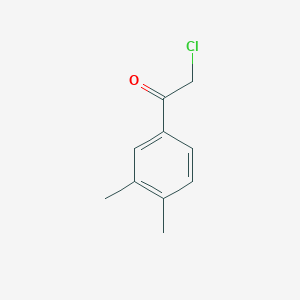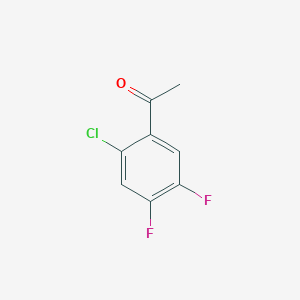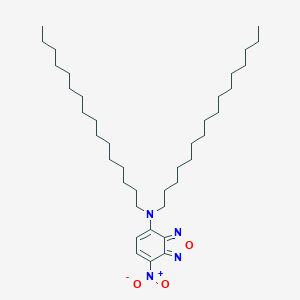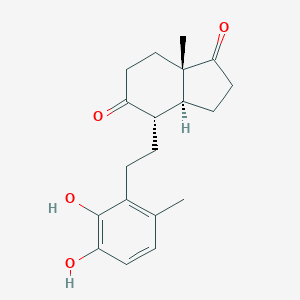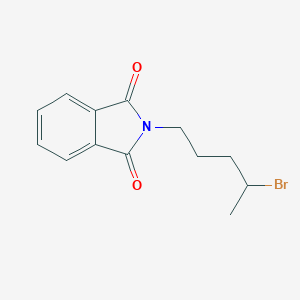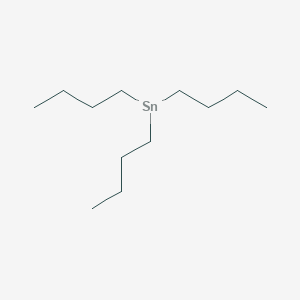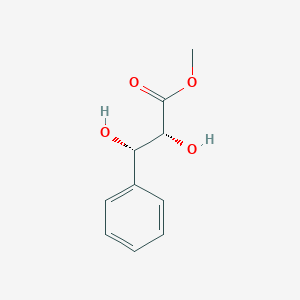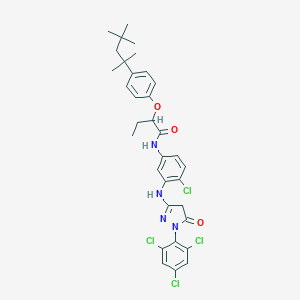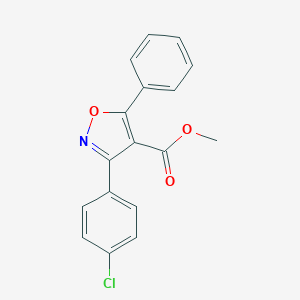
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. It is also believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Biochemical And Physiological Effects
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Advantages And Limitations For Lab Experiments
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which makes it a well-characterized compound. However, it also has certain limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI). One potential direction is to further investigate its potential as an inhibitor of certain enzymes, such as COX-2, for the development of new drugs. Another potential direction is to investigate its potential as a modulator of certain neurotransmitters, such as serotonin and dopamine, for the treatment of various psychiatric disorders. Finally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form 4-phenyl-3-(4-chlorophenyl)butanenitrile. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 4-phenyl-3-(4-chlorophenyl)isoxazole-5-carboxylic acid. Finally, the methylester of this compound is obtained by reacting it with methanol in the presence of a catalyst.
Scientific Research Applications
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a crucial role in the development of various diseases.
properties
CAS RN |
115665-23-1 |
|---|---|
Product Name |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)19-22-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
UJLIVPUDGDYZGW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
synonyms |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)

